3-Amino-4-hydroxy-1-naphthoic acid

Description

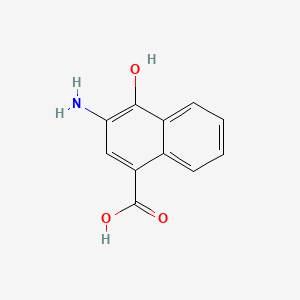

Chemical Name: 4-Amino-3-hydroxy-1-naphthoic acid CAS No.: 103907-14-8 Molecular Formula: C₁₁H₉NO₃ Molecular Weight: 203.197 g/mol Synonyms: 4-Amino-3-hydroxynaphthalene-1-carboxylic acid, 1-Naphthalenecarboxylic acid-4-amino-3-hydroxy derivative .

This naphthoic acid derivative is characterized by amino (-NH₂) and hydroxyl (-OH) groups at the 4- and 3-positions, respectively, on the naphthalene ring, with a carboxylic acid (-COOH) group at the 1-position.

Properties

CAS No. |

165185-23-9 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.197 |

IUPAC Name |

3-amino-4-hydroxynaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C11H9NO3/c12-9-5-8(11(14)15)6-3-1-2-4-7(6)10(9)13/h1-5,13H,12H2,(H,14,15) |

InChI Key |

DZZSVBQUFJJMCG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)N)C(=O)O |

Synonyms |

1-Naphthalenecarboxylicacid,3-amino-4-hydroxy-(9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydroxy-1-naphthoic acid typically involves the nitration of 1-naphthoic acid followed by reduction and hydrolysis. One common method includes:

Nitration: 1-Naphthoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 3-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Hydrolysis: The resulting compound is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxy-1-naphthoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The amino group can be reduced to form an amine derivative.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Acylation can be carried out using acyl chlorides in the presence of a base like pyridine.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Acylated or alkylated derivatives.

Scientific Research Applications

3-Amino-4-hydroxy-1-naphthoic acid has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxy-1-naphthoic acid involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can participate in hydrogen bonding, while the amino group can form ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Differences :

- The amino group is at the 3-position, and the carboxylic acid is at the 2-position on the naphthalene ring.

- Lacks a hydroxyl group compared to the target compound.

Applications : Used in research for synthesizing heterocyclic compounds or as a ligand in coordination chemistry .

2.2. 6-Amino-2-naphthoic Acid

Structural Differences :

- Amino group at the 6-position and carboxylic acid at the 2-position.

- No hydroxyl group present.

Commercial Availability : Priced at ¥25,200 JPY for 5 g (tech. grade), indicating its use in specialized organic synthesis .

2.3. 3-Hydroxy-2-naphthoic Acid

Structural Differences :

- Hydroxyl group at the 3-position and carboxylic acid at the 2-position.

- Lacks an amino group.

Applications : Widely used as a coupling component in azo dyes and as a pharmaceutical intermediate .

2.4. 3-Iodo-p-naphthoic Acid

Structural Differences :

- Iodo substituent replaces the amino group in the target compound.

- Demonstrates how halogenation alters reactivity and physical properties .

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 103907-14-8 | C₁₁H₉NO₃ | 203.197 | Not reported | -NH₂, -OH, -COOH (1-position) |

| 3-Amino-2-naphthoic acid | 5959-52-4 | C₁₁H₉NO₂ | 187.19 | 210 | -NH₂, -COOH (2-position) |

| 6-Amino-2-naphthoic acid | 116668-47-4 | C₁₁H₉NO₂ | 187.19 | 222–227 | -NH₂, -COOH (2-position) |

| 3-Hydroxy-2-naphthoic acid | 92-70-6 | C₁₁H₈O₃ | 188.18 | Not reported | -OH, -COOH (2-position) |

| 3-Iodo-p-naphthoic acid | Not provided | C₁₁H₇IO₂ | 314.08 | 214 | -I, -COOH |

Critical Analysis of Differences

- Substituent Position: The position of amino, hydroxyl, and carboxylic acid groups significantly impacts solubility, melting points, and reactivity. For example, 3-amino-2-naphthoic acid lacks a hydroxyl group, making it less polar than the target compound .

- Commercial Relevance: 6-Amino-2-naphthoic acid is notably more expensive than other derivatives, reflecting its niche applications in advanced synthesis .

Research Implications

- Medicinal Chemistry : The target compound’s dual functional groups (-NH₂ and -OH) could make it a scaffold for kinase inhibitors or antimicrobial agents, similar to sulfamoyl-naphthoate derivatives .

- Synthetic Challenges: The lack of reported melting points for this compound suggests gaps in characterization data, highlighting a need for further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.